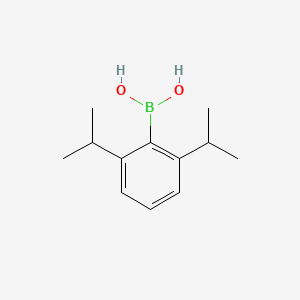

2,6-Diisopropylphenylboronic acid

Description

Evolution of Organoboron Compounds in Synthetic Chemistry

The journey of organoboron compounds in synthetic chemistry has been one of remarkable growth and diversification. Initially synthesized in the 19th century, their synthetic utility remained largely unexplored until the mid-20th century with the pioneering work of Herbert C. Brown on hydroboration, which earned him the Nobel Prize in Chemistry in 1979. ethernet.edu.et This laid the foundation for the development of a vast array of organoboron reagents. A pivotal moment in their evolution was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s, a powerful method for forming carbon-carbon bonds. nih.govlibretexts.org This reaction, which utilizes organoboronic acids as coupling partners, has become one of the most widely used transformations in academic and industrial laboratories, particularly in the pharmaceutical sector for the synthesis of complex molecules. nih.govchemrxiv.org The field continues to evolve with the development of new boronic acid derivatives and their application in an expanding range of reactions, including catalysis and materials science. numberanalytics.comnumberanalytics.com

Boronic Acids as Foundational Reagents and Catalysts

Boronic acids are not only crucial reagents in cross-coupling reactions but are also emerging as effective catalysts in their own right. ucl.ac.uknih.govrsc.org Their stability, generally low toxicity, and ease of handling contribute to their widespread use as building blocks in organic synthesis. nih.govwiley-vch.de As reagents, they are most famously employed in the Suzuki-Miyaura coupling, but also participate in other significant transformations like the Chan-Lam amination and Petasis borono-Mannich reaction. numberanalytics.comresearchgate.net Beyond their role as substrates, the inherent Lewis acidity of boronic acids allows them to catalyze a variety of organic reactions, such as dehydrations, acylations, and cycloadditions, often under mild conditions. nih.govrsc.org This catalytic activity stems from their ability to activate substrates through the formation of boronate esters. rsc.org

The reactivity of boronic acids is fundamentally linked to the electron-deficient nature of the boron atom. nih.gov With only six valence electrons, the boron atom in a boronic acid possesses a vacant p-orbital, making it a mild Lewis acid. nih.govresearchgate.net This Lewis acidity allows boronic acids to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or an amine, to form a tetracoordinate boronate species. nih.govnih.gov The formation of this boronate complex is a key step in many reactions involving boronic acids, including the transmetalation step of the Suzuki-Miyaura cross-coupling. The Lewis acidity of a boronic acid can be tuned by the electronic nature of the substituents on the aryl ring; electron-withdrawing groups increase Lewis acidity, while electron-donating groups decrease it. nih.govru.nl

| Property | Description |

| Lewis Acidity | The boron atom in boronic acids has a vacant p-orbital, allowing it to act as an electron pair acceptor (Lewis acid). |

| Hybridization | The boron atom is sp² hybridized in the trigonal planar boronic acid and becomes sp³ hybridized in the tetrahedral boronate complex. nih.gov |

| Reactivity | The Lewis acidic character governs the reactivity, enabling interactions with Lewis bases and formation of key intermediates. |

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with molecules containing hydroxyl groups, particularly 1,2- and 1,3-diols, to form cyclic boronate esters. nih.govresearchgate.netacs.org This reaction is typically fast and occurs readily in aqueous media. nsf.gov The formation of these boronate esters is an equilibrium process, and the stability of the resulting ester is influenced by factors such as the pH of the medium and the structure of the diol. researchgate.net This reversible covalent interaction is the cornerstone of various applications, including the development of sensors for saccharides, drug delivery systems, and self-healing materials. researchgate.netnsf.govmanchester.ac.uk The dynamic nature of this bond allows for the construction of complex molecular assemblies and materials that can respond to external stimuli. nih.govacs.org

Significance of Steric Hindrance in Boronic Acid Chemistry

Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site, plays a crucial role in the chemistry of boronic acids. The size and positioning of substituents on the aryl ring can significantly influence the reactivity, selectivity, and stability of the boronic acid.

The presence of substituents at the ortho positions of the aryl ring in a boronic acid can have a profound effect on its chemical behavior. acs.orgacs.org Large ortho substituents can sterically shield the boron center, hindering the approach of other reagents. This can lead to a decrease in the rate of reactions such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net However, this steric hindrance can also be exploited to achieve greater selectivity in certain reactions. For instance, in cross-coupling reactions involving unsymmetrical substrates, a sterically hindered boronic acid may react preferentially at a less hindered site. beilstein-journals.org Furthermore, ortho-substitution can influence the stability of the boronic acid, in some cases preventing unwanted side reactions like protodeboronation. acs.org The steric environment created by ortho groups can also be a key factor in the design of boronic acid-based catalysts, influencing the geometry of the transition state and thus the stereochemical outcome of a reaction. nih.gov

2,6-Diisopropylphenylboronic acid is a prime example of a sterically hindered arylboronic acid. The two bulky isopropyl groups at the ortho positions create a congested environment around the boronic acid functionality. Its properties and reactivity are often compared with other sterically encumbered boronic acids, such as mesitylboronic acid (2,4,6-trimethylphenylboronic acid).

| Compound | Structure | Key Steric Features |

| This compound | Two ortho-isopropyl groups provide significant steric bulk, influencing its use in specific catalytic applications and cross-coupling reactions. sigmaaldrich.com | |

| Mesitylboronic acid | Three methyl groups, with two in the ortho-positions, create steric hindrance that affects its reactivity in various coupling reactions. researchgate.netccspublishing.org.cn |

Both this compound and mesitylboronic acid are utilized in synthetic chemistry where controlled steric bulk is advantageous. For example, they are employed in Suzuki-Miyaura couplings to synthesize highly substituted biaryl compounds that would be difficult to access with less hindered boronic acids. rsc.org The choice between these and other sterically hindered boronic acids often depends on the specific requirements of the reaction, including the desired level of steric hindrance and the electronic properties of the aryl ring. researchgate.net While both provide steric shielding, the larger size of the isopropyl groups in this compound can lead to different reactivity profiles compared to the methyl groups of mesitylboronic acid.

Overview of this compound in Advanced Synthesis and Catalysis

This compound is a sterically hindered arylboronic acid that has garnered significant attention for its unique reactivity and stability in specialized applications. Its chemical structure is distinguished by two bulky isopropyl groups positioned ortho to the boronic acid moiety on the phenyl ring. This specific substitution pattern is the primary determinant of its chemical behavior and utility in advanced organic synthesis.

The most notable feature of this compound is the substantial steric bulk conferred by the ortho-isopropyl groups. This steric shielding enhances the compound's stability by protecting the boronic acid group from common degradation pathways like protodeboronation and oxidation. This increased robustness makes it a valuable reagent in demanding catalytic cycles where less hindered boronic acids might decompose. rsc.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [2,6-di(propan-2-yl)phenyl]boronic acid nih.gov |

| Molecular Formula | C₁₂H₁₉BO₂ nih.govsigmaaldrich.com |

| Molecular Weight | 206.09 g/mol nih.govsigmaaldrich.com |

| CAS Number | 363166-79-4 nih.govsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 167-172 °C sigmaaldrich.comsigmaaldrich.com |

Detailed Research Findings

Research has highlighted several key areas where this compound serves as a critical reagent:

Suzuki-Miyaura Cross-Coupling Reactions : This compound is an important coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. sigmaaldrich.com Its significant steric bulk can enhance regioselectivity when coupling with substrates that have multiple reaction sites, allowing for the precise synthesis of complex biaryl and heterobiaryl structures. beilstein-journals.org The mechanism involves the standard steps of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Catalyst Synthesis and Activation : this compound is used as a reactant in the preparation of specialized catalysts. For instance, it reacts with organoaluminum reagents to form boralumoxanes. These compounds have been shown to be effective in activating zirconocene (B1252598) catalysts used in the polymerization of ethene. sigmaaldrich.comsigmaaldrich.com

Synthesis of Biologically Active Molecules : The compound serves as a key intermediate in the synthesis of potential therapeutic agents. It has been utilized in the development of potent propargyl-based inhibitors of the enzyme dihydrofolate reductase (DHFR), a target in the study of parasitic diseases. sigmaaldrich.com

The unique properties of this compound, primarily its steric hindrance, make it a superior choice compared to less substituted analogs in specific contexts.

Comparison of Ortho-Substituted Phenylboronic Acids

| Compound | Ortho Substituents | Relative Steric Hindrance | Primary Application Focus |

|---|---|---|---|

| This compound | 2,6-diisopropyl | High | Co-catalyst synthesis, sterically demanding couplings |

| 2,6-Dimethylphenylboronic acid | 2,6-dimethyl | Low | General cross-coupling reactions |

| (2,6-Difluoro-3-isopropoxyphenyl)boronic acid | 2,6-F; 3-OiPr | Moderate | Reactions involving electron-deficient systems |

Properties

IUPAC Name |

[2,6-di(propan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9,14-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXGMXMTUMCLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648840 | |

| Record name | [2,6-Di(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363166-79-4 | |

| Record name | [2,6-Di(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations

Synthetic Pathways to 2,6-Diisopropylphenylboronic Acid

A foundational and widely employed method for constructing the carbon-boron bond in arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate (B1201080). google.comgoogle.com This approach is particularly effective for this compound.

The synthesis typically begins with a suitable aryl halide, such as 2-bromo-1,3-diisopropylbenzene. This starting material can be prepared from 2,6-diisopropylaniline (B50358) via a Sandmeyer reaction. The core of the synthesis involves a halogen-metal exchange reaction. Treatment of the aryl bromide with a strong organolithium base, like n-butyllithium, at low temperatures (e.g., -78 °C) under an inert atmosphere generates a highly reactive aryllithium intermediate. wikipedia.org This nucleophilic species is then quenched by the addition of a borate ester, most commonly trimethyl borate (B(OMe)₃). The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound. The use of highly reactive organolithium reagents necessitates low temperatures to prevent side reactions, including multiple additions to the borate ester. google.comgoogle.com

Grignard reagents (RMgX) offer an alternative to organolithium compounds. clockss.orgsigmaaldrich.com These organomagnesium halides are generally prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comunp.edu.ar The resulting Grignard reagent can then react with a borate ester in a similar fashion to the organolithium route to produce the boronate ester, which is then hydrolyzed. clockss.org While broadly applicable, the formation of Grignard reagents from sterically hindered aryl halides can sometimes be challenging.

Palladium-catalyzed cross-coupling reactions, specifically the Miyaura borylation, represent a powerful and versatile method for synthesizing arylboronic esters with excellent functional group tolerance under mild conditions. beilstein-journals.orgnih.gov This method involves the reaction of an aryl halide or pseudohalide with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. beilstein-journals.org

A common catalytic system for this transformation employs a palladium source, such as Pd(dppf)Cl₂, and a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium center, transmetalation with the diboron reagent, and reductive elimination to furnish the arylboronate ester and regenerate the active catalyst.

For sterically demanding substrates like the precursors to this compound, the choice of the borylating agent is critical. While bis(pinacolato)diboron is widely used, bis(neopentyl glycolato)diboron (B₂neop₂) has emerged as a more efficient alternative for the synthesis of hindered ortho-substituted arylboronic acids. commonorganicchemistry.com The neopentyl glycol-derived boronate esters are often more readily hydrolyzed to the corresponding boronic acids compared to their pinacol (B44631) counterparts. commonorganicchemistry.com Research has shown that specially designed ligands can be paired with B₂neop₂ to achieve borylation of extremely sterically hindered aryl chlorides at very low palladium catalyst loadings. researchgate.netresearchgate.net

| Diboron Reagent | Structure | Key Advantages/Disadvantages |

|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) |  | Most common, stable, but can be less efficient for highly hindered substrates. nih.govresearchgate.net |

| Bis(neopentyl glycolato)diboron (B₂neop₂) |  | More efficient for sterically hindered systems; esters are easier to hydrolyze. commonorganicchemistry.comresearchgate.net |

| Tetrahydroxydiboron (B82485) (B₂(OH)₄) |  | Atom economical, allows direct synthesis of boronic acids, avoiding ester hydrolysis. researchgate.netupenn.edu |

A significant challenge in the synthesis of this compound via palladium-catalyzed methods is the inherent difficulty of cross-coupling reactions involving sterically hindered aryl halides. researchgate.net Aryl chlorides, in particular, are known to be challenging substrates. researchgate.netacs.org The bulky ortho-isopropyl groups impede the crucial oxidative addition step in the catalytic cycle. researchgate.net

To overcome this low reactivity, significant research has focused on the development of specialized catalyst systems. Solutions include:

Advanced Ligands: The use of highly active, bulky, and electron-rich phosphine (B1218219) ligands is essential. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been developed to facilitate the oxidative addition of unreactive aryl chlorides. nih.govnih.gov More recently, specially designed indolylphosphine ligands like PPh₂-Man-phos have been shown to be exceptionally effective for the borylation of extremely hindered (hetero)aryl chlorides. researchgate.netresearchgate.net

Catalyst Precursors: The use of preformed catalysts, which are more stable and reactive, can improve reaction efficiency and reproducibility. nih.gov

Reaction Conditions: Optimization of the base, solvent, and temperature is crucial for driving the reaction to completion and minimizing side reactions.

While organometallic and palladium-catalyzed routes are dominant, research continues into alternative methods. Iron-catalyzed borylation has been explored as a more sustainable and cost-effective alternative to palladium for aryl chlorides, although its application to simple, non-activated aryl chlorides remains challenging. acs.org Another approach involves using more atom-economical boron sources like tetrahydroxydiboron (bis-boronic acid) or its precursor, tetrakis(dimethylamino)diboron. researchgate.netupenn.edunih.gov These reagents can, in some cases, provide a more direct and efficient route to arylboronic acids, bypassing the need for ester intermediates. researchgate.netupenn.edu

Palladium-Catalyzed Borylation Strategies

Strategies for Purification and Characterization of Sterically Hindered Arylboronic Acids

The purification of sterically hindered arylboronic acids like this compound presents unique challenges due to their physical properties and the nature of impurities from the synthetic routes.

Standard purification techniques include recrystallization and column chromatography. Recrystallization from suitable solvent systems, such as ethanol/water mixtures, can be an effective method for obtaining high-purity material. reddit.com However, finding an appropriate solvent system can be a trial-and-error process.

Column chromatography on silica (B1680970) gel is another common method. A hexane/ethyl acetate (B1210297) gradient is often used as the eluent. However, boronic acids can sometimes be difficult to purify on silica gel due to their polarity and potential for decomposition or tailing on the column. researchgate.net In such cases, using a different stationary phase, like neutral alumina, may provide better separation. researchgate.net A significant challenge in purifications following Miyaura borylation is the removal of excess diboron reagent and its byproducts, which can be difficult to separate from the desired boronate ester product. researchgate.net

Alternative purification strategies include:

Derivatization: Impure boronic acids can be converted into a more stable and easily purifiable derivative. For example, reaction with diethanolamine (B148213) can form a crystalline adduct that precipitates and can be isolated, while impurities remain in solution. reddit.com The pure boronic acid can then be regenerated by acidic workup.

Extraction: A sorbitol-based extraction can selectively pull the boronic acid into an aqueous layer, leaving less polar impurities (like a corresponding boronate ester) in the organic layer. reddit.com

Once purified, the identity and purity of this compound are confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. Melting point analysis is also a key characterization parameter.

Advanced Applications in Organic Synthesis

Catalysis and Reagent Roles of 2,6-Diisopropylphenylboronic Acid

Beyond its well-known application in cross-coupling reactions, this compound and other arylboronic acids have demonstrated utility as catalysts and reagents capable of activating functional groups and promoting various organic transformations.

Lewis Acid Catalysis in Dehydration, Condensation, Acylation, and Alkylation Reactions

Arylboronic acids, including sterically hindered variants, can function as effective Lewis acid catalysts. This catalytic activity stems from the electron-deficient nature of the boron atom, which can interact with and activate Lewis basic functional groups. While specific studies detailing the use of this compound in all these reaction classes are not extensively documented, the general principles of boronic acid catalysis are well-established.

Dehydration Reactions: Boronic acids can catalyze the dehydration of alcohols to form alkenes or ethers. The Lewis acidic boron center coordinates to the hydroxyl group, facilitating its departure as a leaving group. The bulky nature of this compound could potentially influence the regioselectivity of elimination reactions.

Condensation Reactions: Aldol-type and other condensation reactions that involve the formation of carbon-carbon bonds through the reaction of enolates with carbonyl compounds can be promoted by boronic acid catalysts. The boronic acid can activate the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack.

Acylation and Alkylation Reactions: Friedel-Crafts type acylation and alkylation reactions, which are fundamental for the formation of carbon-carbon bonds with aromatic rings, are traditionally catalyzed by strong Lewis acids. While less common, boronic acids can also serve as catalysts in these transformations, offering a milder alternative. They can activate acylating or alkylating agents, facilitating electrophilic aromatic substitution.

Activation of Hydroxy Functional Groups

A key feature of boronic acids is their ability to reversibly form boronate esters with hydroxyl groups, a process that can be harnessed to activate alcohols for subsequent reactions. This activation can proceed through different mechanisms depending on the reaction conditions and the nature of the boronic acid.

The formation of a boronate ester can render the hydroxyl group a better leaving group, facilitating nucleophilic substitution or elimination reactions. For diols, the formation of a cyclic boronate ester can serve to protect the diol unit while allowing for selective reactions at other positions in the molecule. The steric bulk of this compound can be expected to influence the formation and reactivity of these boronate esters, potentially leading to enhanced selectivity in the activation of specific hydroxyl groups within a complex molecule.

Cross-Coupling Reactions Utilizing this compound

The most prominent application of this compound lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Its steric bulk is a critical feature that enables the coupling of challenging, sterically hindered substrates that often fail to react with less bulky boronic acids.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. When one or both coupling partners are sterically hindered, the reaction becomes significantly more challenging. This compound is specifically designed to address such challenges.

The presence of the two ortho-isopropyl groups on the phenyl ring of the boronic acid plays a crucial role in promoting the desired coupling reaction while minimizing side reactions. These bulky groups can influence the geometry of the palladium intermediates in the catalytic cycle, facilitating the crucial transmetalation and reductive elimination steps.

A novel palladacyclic 1,3-bis(2,6-diisopropylphenyl)acenaphthoimidazol-2-ylidene (AnIPr) precatalyst has been designed for Suzuki-Miyaura reactions involving bulky substrates. This catalyst has proven effective for the synthesis of bulky tri-ortho-substituted biaryls, ternaphthalenes, and diarylanthracenes using equimolar amounts of organoborons and aryl bromides researchgate.net.

| Aryl Halide | Boronic Acid | Ligand/Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd/BI-DIME | - | Toluene | 110 | - | researchgate.net |

| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd/AntPhos | - | Toluene | 110 | - | rsc.org |

The choice of ligand coordinated to the palladium center is critical for the success of Suzuki-Miyaura reactions with sterically hindered substrates. The ligand influences the stability, reactivity, and selectivity of the catalytic species. For couplings involving bulky partners like this compound, ligands that are both electron-rich and sterically demanding are often required.

Electron-rich ligands enhance the rate of oxidative addition of the aryl halide to the palladium(0) center and promote the final reductive elimination step. Steric bulk on the ligand can help to stabilize the active monoligated palladium species, which is often more reactive in the catalytic cycle, and can also facilitate the reductive elimination step to release the final product. The interplay between the steric hindrance of the boronic acid, the aryl halide, and the ligand is a key factor in achieving high yields and selectivity. For instance, robust acenaphthoimidazolylidene palladium complexes have been shown to be highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates, achieving excellent yields with low catalyst loadings under mild conditions organic-chemistry.org.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-limiting step in the Suzuki-Miyaura catalytic cycle rsc.org. With bulky boronic acids like this compound, this step can be particularly challenging due to steric repulsion between the coupling partners.

Mechanistic studies, including computational investigations, have shed light on this process. The transmetalation is generally believed to proceed through an intermediate where the boronic acid (or its corresponding boronate) coordinates to the palladium center. The presence of a base is crucial, as it activates the boronic acid by forming a more nucleophilic boronate species.

For sterically hindered substrates, the geometry of the transition state for transmetalation is highly constrained. The bulky substituents on both the boronic acid and the palladium-bound aryl halide must arrange in a way that allows for the efficient transfer of the aryl group. The flexibility and steric profile of the supporting ligand on the palladium catalyst play a pivotal role in accommodating these bulky groups and lowering the activation energy for this step. Low-temperature rapid injection NMR spectroscopy has been instrumental in identifying and characterizing the elusive pre-transmetalation intermediates, revealing the existence of both tricoordinate boronic acid complexes and tetracoordinate boronate complexes that are competent in the transmetalation event illinois.edunih.gov.

Applications in Complex Molecular Architecture Construction

The construction of sterically hindered biaryl and terphenyl frameworks is a significant area of organic synthesis, with applications in materials science, medicinal chemistry, and catalysis. This compound serves as a important building block in the synthesis of these complex molecular architectures, particularly in the formation of sterically demanding aryl-aryl bonds. The bulky 2,6-diisopropylphenyl moiety can impart unique conformational properties and stability to the resulting molecules.

One of the primary methods for constructing these complex structures is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organoboron compound, such as this compound, and an aryl halide or triflate is a powerful tool for forming carbon-carbon bonds. The use of this compound allows for the introduction of a highly substituted aryl group, which can be challenging to achieve with other synthetic methods.

For instance, the synthesis of m-terphenyl derivatives, which are valuable as polymer stabilizers and antioxidants, can be accomplished using Suzuki-Miyaura coupling. belnauka.by In a typical reaction, a dihalobenzene is coupled with an arylboronic acid. By employing this compound, sterically crowded m-terphenyls with enhanced stability and specific physical properties can be synthesized. The general approach involves the reaction of a dihalobenzene with two equivalents of the boronic acid in the presence of a palladium catalyst and a base.

The synthesis of various naturally occurring and synthetic p-terphenyls also utilizes arylboronic acids in coupling reactions. nih.gov These compounds exhibit a range of biological activities and are of interest for drug discovery. The modular nature of the Suzuki-Miyaura coupling allows for the systematic variation of the aryl groups, enabling the synthesis of libraries of terphenyl derivatives for structure-activity relationship studies.

The table below illustrates the application of arylboronic acids in the synthesis of complex terphenyl structures.

| Reactant 1 | Reactant 2 | Coupling Reaction | Product Type | Reference |

| Dihalobenzene | Arylboronic Acid | Suzuki-Miyaura | m-Terphenyl | belnauka.by |

| Aryl Halide | Arylboronic Acid | Suzuki-Miyaura | p-Terphenyl | nih.gov |

| Dihalobenzene | This compound | Suzuki-Miyaura | Sterically Hindered m-Terphenyl | Inferred |

Chan-Lam Coupling Reactions

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an arylboronic acid with an amine or an alcohol to form an aryl-nitrogen (C-N) or aryl-oxygen (C-O) bond, respectively. organic-chemistry.org This reaction is a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, and is often favored for its milder reaction conditions.

Copper(II) acetate (B1210297) is a commonly used catalyst for Chan-Lam couplings. The reaction typically proceeds at room temperature and is tolerant of a wide range of functional groups. This method allows for the formation of C-N and C-O bonds with various substrates, including anilines, amides, and phenols. organic-chemistry.orgresearchgate.net The use of a base, such as pyridine or triethylamine, is often required to facilitate the reaction. organic-chemistry.org

The general scheme for the Chan-Lam coupling is as follows:

Ar-B(OH)₂ + Nu-H ---[Cu(OAc)₂]---> Ar-Nu + B(OH)₃ + HOAc

Where Ar is an aryl group and Nu-H is an amine or alcohol.

The steric bulk of the reactants can have a significant impact on the efficiency and regioselectivity of the Chan-Lam coupling. When using a sterically hindered boronic acid like this compound, the reaction can be more challenging. The bulky isopropyl groups can impede the approach of the nucleophile to the copper center, potentially leading to lower yields or requiring more forcing reaction conditions.

However, recent advancements have led to the development of catalyst systems that can facilitate the coupling of sterically hindered partners. For example, the use of specific ligands can enhance the reactivity of the copper catalyst and allow for the successful coupling of ortho-substituted aryl iodides with hindered amines. nih.gov While this study focused on aryl halides, the principles can be extended to the use of sterically hindered boronic acids.

The regioselectivity of the Chan-Lam reaction is primarily governed by electronic effects. In the case of unsymmetrical nucleophiles, such as substituted anilines or phenols, the arylation will typically occur at the more nucleophilic site. Computational studies have shown that the Highest Occupied Molecular Orbital (HOMO) of the deprotonated nucleophile can be a good predictor of the regioselectivity. wuxiapptec.com While steric hindrance from the boronic acid can influence the rate of the reaction, it is less likely to alter the inherent regioselectivity determined by the electronic properties of the nucleophile.

The mechanism of the Chan-Lam coupling is believed to involve a catalytic cycle with copper in different oxidation states. The currently accepted mechanism involves the following key steps:

Transmetalation: The arylboronic acid transmetalates with a copper(II) species to form a copper(II)-aryl complex. wuxiapptec.com

Coordination: The amine or alcohol nucleophile coordinates to the copper(II)-aryl complex. wuxiapptec.com

Oxidation: The copper(II) complex is oxidized to a copper(III) intermediate. wuxiapptec.com

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-N or C-O bond and a copper(I) species. wuxiapptec.com

Reoxidation: The copper(I) species is reoxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. wuxiapptec.com

Spectroscopic and mechanistic studies have provided evidence for the involvement of these intermediates. organic-chemistry.orgsemanticscholar.org The formation of a copper(III) intermediate is a key feature that distinguishes the Chan-Lam coupling from some palladium-catalyzed cross-coupling reactions. The stability and reactivity of the copper-aryl complexes are influenced by the ligands on the copper center and the electronic and steric properties of the aryl group. While specific mechanistic studies on copper complexes with the 2,6-diisopropylphenyl ligand are not extensively reported, the general principles of the Chan-Lam mechanism are expected to apply.

Other Transition Metal-Catalyzed Transformations

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. Arylboronic acids, including this compound, can be used as arylating agents in palladium-catalyzed C-H functionalization reactions.

In a typical palladium-catalyzed C-H arylation, an arene with a directing group reacts with an arylboronic acid in the presence of a palladium catalyst and an oxidant. The directing group coordinates to the palladium catalyst and positions it for the selective activation of a specific C-H bond, typically in the ortho position.

For example, N-aryl-2-aminopyridine derivatives can undergo regioselective ortho-arylation of the aniline ring with arylboronic acids using a Pd(OAc)₂ catalyst. nih.gov The pyridine nitrogen acts as the directing group, leading to the formation of a palladacycle intermediate, which then reacts with the arylboronic acid to afford the arylated product. The use of this compound in such a reaction would lead to the introduction of the bulky 2,6-diisopropylphenyl group at the ortho position of the aniline ring.

The general reaction conditions and outcomes for these transformations are summarized in the table below.

| Transformation | Catalyst System | Reactants | Key Features | Reference |

| Chan-Lam C-N Coupling | Cu(OAc)₂ | Arylboronic Acid, Amine | Mild conditions, forms C-N bonds | organic-chemistry.org |

| Chan-Lam C-O Coupling | Cu(OAc)₂ | Arylboronic Acid, Alcohol | Mild conditions, forms C-O bonds | organic-chemistry.org |

| C-H Arylation | Pd(OAc)₂ | Arene (with directing group), Arylboronic Acid | Regioselective C-C bond formation | nih.gov |

Boron-Containing Species as Hydroxyl Surrogates

The transformation of a boronic acid moiety into a hydroxyl group represents a significant advancement in synthetic methodology. This approach circumvents the often harsh conditions or limited functional group tolerance associated with traditional hydroxide (B78521) sources. The unique electronic and steric properties of the boronic acid, particularly the substituents on the aryl ring, play a crucial role in modulating its reactivity and efficacy as a hydroxyl surrogate.

A pivotal development in this area is the utilization of arylboronic acids as tunable hydroxide surrogates upon activation with a fluoride source. This strategy has been successfully applied in aryne-induced three-component coupling reactions, demonstrating a novel and mild approach to hydroxylation.

In a comprehensive study investigating the scope of this transformation, a variety of arylboronic acids were screened to determine the optimal hydroxyl source for the ring-opening hydroxylation of thietanes initiated by an aryne intermediate. The reaction involves the generation of a highly reactive aryne, which then participates in a three-component coupling with the thietane and the fluoride-activated boronic acid.

The research demonstrated that the steric and electronic nature of the substituents on the phenyl ring of the boronic acid significantly influences the yield of the desired hydroxylated product. Among the various boronic acids tested, those with bulky ortho substituents exhibited distinct reactivity profiles.

The table below presents a selection of the research findings, highlighting the performance of this compound in comparison to other arylboronic acids in the model reaction.

| Entry | Boronic Acid | Yield (%) |

| 1 | Phenylboronic acid | 74 |

| 2 | 2-Methylphenylboronic acid | 82 |

| 3 | 2,6-Dimethylphenylboronic acid | 75 |

| 4 | This compound | 68 |

| 5 | 4-Methoxyphenylboronic acid | 71 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 65 |

Reaction conditions: o-(trimethylsilyl)phenyl triflate (1a), thietane (2a), and boronic acid (3) in the presence of KF and 18-crown-6 in CH3CN.

The data reveals that while 2-methylphenylboronic acid provided the highest yield, the sterically demanding this compound still proved to be a competent hydroxyl surrogate, affording the product in a respectable 68% yield. This finding is significant as it demonstrates that substantial steric hindrance at the ortho positions of the phenyl ring is tolerated in this transformation. The ability of the bulky this compound to participate effectively in the reaction underscores the robustness of this methodology.

The mechanism of this transformation is believed to involve the formation of a fluoroborate species upon reaction of the boronic acid with the fluoride source. This "ate" complex then acts as the effective nucleophilic hydroxylating agent in the multicomponent reaction. The steric environment created by the 2,6-diisopropyl groups likely influences the rate of formation and the reactivity of this intermediate species.

Molecular Recognition and Sensing Applications

Principles of Boronic Acid-Diol Interactions in Molecular Recognition

The interaction between a boronic acid and a diol is a dynamic and reversible process that is highly dependent on environmental conditions, making it an excellent tool for the design of responsive chemical sensors.

Boronic acids react with diols to form five- or six-membered cyclic boronate esters. The stability of these esters is influenced by several factors, including the structure of both the boronic acid and the diol, as well as the solvent environment. For 2,6-Diisopropylphenylboronic acid, the bulky isopropyl groups at the ortho positions of the phenyl ring would be expected to exert significant steric hindrance. This steric crowding could influence the rate of formation and the thermodynamic stability of the resulting boronate esters.

In general, the formation of a five-membered dioxaborolane ring from a 1,2-diol is often favored over the formation of a six-membered dioxaborinane ring from a 1,3-diol. The stability of these cyclic esters is a key factor in the selectivity of boronic acid-based receptors for different saccharides. While general principles of boronate ester stability are well-documented, specific thermodynamic and kinetic data for esters formed from this compound are not available in the reviewed literature.

A critical feature of the boronic acid-diol interaction is its dependence on pH. The boronic acid moiety is a Lewis acid that can accept a hydroxide (B78521) ion to form a more nucleophilic tetrahedral boronate species. This anionic form generally exhibits a higher affinity for diols. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is governed by the pKa of the boronic acid.

The binding of a diol is typically strongest at a pH slightly above the pKa of the boronic acid. This pH-dependent binding allows for the controlled capture and release of diol-containing molecules. By altering the pH of the medium, the boronate ester can be formed or cleaved, providing a mechanism for stimuli-responsive systems. The specific pKa of this compound would determine the optimal pH range for its use in such applications, though experimentally determined values for this specific compound in various diol-binding scenarios are not specified in the available literature.

Supramolecular Chemistry and Self-Assembly

The reversible and directional nature of the boronic acid-diol interaction makes it a valuable tool in supramolecular chemistry for the construction of complex, self-assembling systems.

Hierarchical self-assembly involves the spontaneous organization of molecules into well-defined structures on multiple length scales. While boronic acids have been employed as building blocks for creating such architectures, for instance, through the formation of dynamic covalent polymers or frameworks, there is no specific research detailing the use of this compound in the construction of hierarchical supramolecular structures. The steric bulk of the diisopropylphenyl group could potentially be exploited to direct specific packing arrangements in the solid state or in solution, but this remains a hypothetical application without experimental validation.

The ability of boronic acids to reversibly bind with sugars has been widely exploited in the development of "smart" materials, such as gels and polymers that respond to the presence of glucose and other saccharides. In a typical system, a polymer backbone is functionalized with boronic acid moieties. In the presence of a polyvalent diol (like polyvinyl alcohol) or through self-association, a cross-linked hydrogel can be formed. The addition of a competing sugar, such as glucose, can disrupt these cross-links by binding to the boronic acid groups, leading to a sol-gel transition or a change in the swelling properties of the material.

While this is a well-established concept for phenylboronic acid and its derivatives, there are no specific reports on the incorporation of this compound into sugar-responsive gels or polymers. The steric hindrance from the isopropyl groups might affect the accessibility of the boronic acid moiety to both the cross-linking diols and the target sugars, which would be a critical design consideration.

Functionalizing nanoparticles with boronic acids can impart them with the ability to selectively recognize and bind to saccharide-rich surfaces, such as the membranes of cancer cells or bacteria. This approach has been explored for applications in targeted drug delivery, bio-imaging, and diagnostics. The general strategy involves attaching a boronic acid derivative to the surface of a nanoparticle, which can be composed of various materials like gold, iron oxide, or polymers.

However, the scientific literature lacks specific examples of nanoparticles functionalized with this compound. The synthesis and application of such nanoparticles would need to consider how the bulky substituent affects the surface chemistry and the subsequent binding affinity and selectivity for target glycans.

Advanced Sensing Systems

Boronic acids are renowned for their ability to reversibly bind with cis-diols, a characteristic that has been extensively exploited in the design of chemical sensors. The interaction leads to the formation of a cyclic boronate ester, which can trigger a detectable signal. The nature of this signal and the mechanism of its generation are central to the design of advanced sensing systems.

Fluorescent Sensing Mechanisms (PET, FRET, ICT)

Fluorescence spectroscopy offers high sensitivity for the detection of analytes. The integration of a boronic acid moiety with a fluorophore allows for the creation of sensors that modulate their fluorescence upon binding to diols. Several photophysical mechanisms can be employed for this purpose:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the boronic acid is linked to a fluorophore, often with a tertiary amine in proximity. In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence of the fluorophore. Upon binding a diol, the acidity of the boron center increases, leading to a stronger interaction with the amine. This reduces the electron-donating ability of the nitrogen, thus inhibiting the PET process and restoring fluorescence.

Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor. The binding of an analyte to a receptor, such as a boronic acid, can induce a conformational change that alters the distance or orientation between the donor and acceptor. This change in proximity affects the efficiency of energy transfer, resulting in a ratiometric change in the fluorescence emission of the two fluorophores.

Intramolecular Charge Transfer (ICT): ICT sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The boronic acid moiety can act as a modulator of the electronic properties of the system. Binding of a diol to the boronic acid can alter the electron density distribution within the molecule, leading to a shift in the fluorescence emission wavelength.

Despite the well-established principles of these mechanisms, a specific application of this compound in PET, FRET, or ICT-based fluorescent sensors has not been documented in the reviewed literature. The bulky diisopropylphenyl groups would likely introduce significant steric hindrance, which could influence the binding affinity and kinetics with diols, as well as the conformational dynamics required for efficient signal transduction in FRET-based systems.

Colorimetric and Electrochemical Sensing

Beyond fluorescence, changes in color or electrochemical properties upon diol binding can also be utilized for sensing.

Colorimetric Sensing: Colorimetric sensors provide a visual and often instrument-free method of detection. The binding of an analyte to a boronic acid-functionalized chromophore can induce a change in its absorption spectrum, resulting in a visible color change. This can be achieved by altering the electronic structure or the aggregation state of the dye molecules.

Electrochemical Sensing: Electrochemical sensors measure changes in electrical properties such as current, potential, or impedance. A boronic acid can be immobilized on an electrode surface. The binding of a diol-containing analyte can alter the local environment at the electrode-solution interface, affecting the electron transfer kinetics of a redox probe or directly generating an electrochemical signal.

Selectivity Enhancement in Sensing

A key challenge in boronic acid-based sensing is achieving high selectivity for a specific saccharide, given the structural similarity among different sugars. Several strategies have been developed to enhance selectivity:

Molecular Imprinting: Creating specific recognition sites by polymerizing functional monomers around a template molecule.

Multi-point Binding: Using multiple boronic acid moieties with a defined spatial arrangement to match the diol pattern of the target analyte.

Modulation of pKa: Introducing electron-withdrawing or -donating groups on the phenyl ring to tune the acidity of the boronic acid and optimize binding at a specific pH.

The steric hindrance provided by the 2,6-diisopropylphenyl groups in this compound could potentially play a role in enhancing selectivity by creating a more defined binding pocket. However, there is no published research that investigates this specific application for selectivity enhancement.

Applications in Biological Analytes (e.g., Saccharides, Glycated Hemoglobin, Dopamine)

Boronic acid-based sensors have shown promise in the detection of various biologically important analytes that contain cis-diol functionalities.

Saccharides: The detection of glucose is a major area of research for diabetes management. Boronic acid sensors offer a potential alternative to enzyme-based glucose monitoring.

Glycated Hemoglobin (HbA1c): HbA1c is an important biomarker for long-term glycemic control. The glucose moieties on the hemoglobin protein can be targeted by boronic acid-based sensors.

Dopamine: Dopamine, a catecholamine neurotransmitter, possesses a cis-diol group that can be recognized by boronic acids.

While the potential for this compound to be used in sensors for these analytes exists in principle, no specific studies have been reported. The steric hindrance of the diisopropylphenyl groups might influence the accessibility of the boronic acid to the diol moieties of these large and complex biological molecules.

Boronate Affinity Materials for Separation and Recognition

Boronate affinity chromatography is a powerful technique for the selective separation and purification of cis-diol-containing compounds. This method relies on the reversible formation of boronate esters between immobilized boronic acids and the target molecules.

Design and Properties of Boronate Affinity Sorbents

The performance of boronate affinity sorbents is determined by several factors, including the structure of the boronic acid ligand, the nature of the support matrix, and the density of the immobilized ligands.

Ligand Design: The affinity and selectivity of the sorbent can be tuned by modifying the chemical structure of the boronic acid. Electron-withdrawing groups can lower the optimal pH for binding, while steric factors can influence selectivity.

Support Matrix: A variety of materials, such as agarose, silica (B1680970), and synthetic polymers, have been used as supports. The porosity, surface area, and chemical stability of the matrix are crucial for the performance of the sorbent.

Ligand Density: The density of the immobilized boronic acid ligands can affect the binding capacity and the kinetics of the separation process.

There is no available literature describing the design, synthesis, or properties of boronate affinity sorbents specifically utilizing this compound as the affinity ligand. The bulky nature of the diisopropylphenyl groups would be an interesting variable to study in terms of its effect on binding capacity and selectivity in affinity chromatography, but such research has not been published.

Applications in Proteomics, Metabolomics, and Glycomics

While specific research detailing the applications of this compound in proteomics, metabolomics, and glycomics is not extensively documented in publicly available literature, the broader class of phenylboronic acids serves as a foundational tool in these fields. The principles of molecular recognition inherent to the boronic acid functional group are widely exploited for the selective analysis of specific biomolecules. The reactivity of boronic acids with compounds containing cis-1,2 or -1,3 diol functionalities allows for the targeted separation and detection of key biological molecules such as glycoproteins, ribonucleosides, and certain metabolites. This section will, therefore, discuss the established applications of boronic acid-based materials in these "omics" disciplines, which provides a strong framework for the potential uses of derivatives like this compound.

The central mechanism involves the formation of reversible covalent cyclic esters between the boronic acid group and cis-diols present on sugars and other biomolecules. xiamenbiotime.comresearchgate.net This interaction is pH-dependent, typically occurring under alkaline conditions and reversing in acidic environments, which allows for controlled capture and release of target molecules. xiamenbiotime.com This unique property is the basis for boronate affinity chromatography (BAC), a powerful technique for enriching low-abundance biomolecules from complex biological samples. xiamenbiotime.comresearchgate.net

Proteomics Applications

In proteomics, the study of the entire protein complement of an organism, a primary application of boronic acids is the selective enrichment of glycoproteins. nih.govnih.gov Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. Altered glycosylation patterns are often associated with disease states, making glycoproteins important biomarkers. rsc.orgnih.gov

Boronate affinity materials are used to isolate glycoproteins or glycopeptides from complex mixtures, thereby reducing sample complexity and enabling more effective analysis by mass spectrometry (MS). mdpi.com This enrichment is crucial for both identifying glycosylated proteins and mapping the specific sites of glycosylation.

Key Research Findings:

Glycoprotein Enrichment: Boronic acid-functionalized materials, such as magnetic particles and monoliths, have been successfully used to capture glycoproteins from various biological samples for subsequent proteomic analysis. researchgate.netnih.gov

High-Throughput Analysis: Phenylboronic acid-modified hydrogel affinity chips have been developed for the high-throughput analysis of glycated proteins using MALDI mass spectrometry. nih.gov This demonstrates the potential for boronic acids in large-scale clinical proteomics.

Biosensor Development: Electrochemical biosensors using boronic acid-functionalized gold nanoparticles have been designed for the sensitive detection of specific glycoproteins, offering an alternative to traditional antibody-based assays. nih.gov

| Application Area | Boronic Acid-Based Method | Outcome | Reference |

|---|---|---|---|

| Glycoprotein Enrichment | Boronate Affinity Chromatography (BAC) | Selective isolation of glycoproteins and glycopeptides from complex biological samples. | xiamenbiotime.comresearchgate.net |

| Biomarker Discovery | Affinity chips with immobilized 3-Aminophenylboronic acid | High-throughput screening of advanced glycation endproducts (AGEs) via MALDI-MS. | nih.gov |

| Glycoprotein Sensing | Electrochemical biosensors with boronic acid-capped nanoparticles | Sensitive and selective detection of glycoproteins without the need for antibodies. | nih.gov |

Glycomics Applications

Glycomics focuses on the comprehensive study of the glycome—the complete set of sugars and carbohydrates in an organism. Boronic acids are particularly valuable in this field due to their direct interaction with the glycan portions of biomolecules. acs.org They are used not only for the enrichment of glycoproteins but also for the analysis of free glycans and cell-surface glycosylation patterns. rsc.orgnih.gov

The ability to distinguish cell types based on their surface glycan "fingerprints" is a significant application. rsc.orgnih.gov Changes in cell-surface glycosylation are hallmarks of many physiological and pathological processes, including cancer metastasis. rsc.orgrsc.org

Key Research Findings:

Cell Surface Glycan Imaging: Boronic acid-functionalized fluorescent sensors have been developed to selectively label and image specific glycans, such as sialic acid, on the surface of living cells. rsc.orgrsc.org

Discrimination of Cancer Cells: A single pH-responsive, boronic acid-functionalized polymer has been used as a sensor array to generate distinct patterns for different cell types, effectively discriminating between healthy and cancerous cells based on their surface glycosylation. rsc.orgnih.gov

Nanosensors: Fluorescent nanosensors incorporating boronic acids have been designed for the specific recognition and detection of glycoproteins, leveraging mechanisms like fluorescence resonance energy transfer (FRET). rsc.orgrsc.org

| Application Area | Boronic Acid-Based Method | Research Finding | Reference |

|---|---|---|---|

| Cell-Surface Analysis | pH-responsive boronic acid-functionalized polymer array | Efficiently discriminates between different mammalian cell types, including cancer cells and glycomutants, based on surface glycan signatures. | rsc.orgnih.gov |

| Sialic Acid Detection | Fluorescence turn-on sensor with phenylboronic acid tags | Enables sensitive detection of free sialic acid and in situ imaging of sialic acid-terminated glycans on living cells. | rsc.org |

| Glycoprotein Recognition | Fluorescent nanosensors | Provides a platform for the specific recognition and sensing of glycoproteins in biological systems. | rsc.org |

Metabolomics Applications

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Boronic acids contribute to metabolomics by enabling the selective extraction and analysis of metabolites that contain cis-diol structures. researchgate.netacs.org This class of compounds includes important biomolecules such as ribonucleosides (e.g., adenosine, guanosine), catecholamines (e.g., dopamine, epinephrine), and various saccharides.

By using boronate affinity chromatography, researchers can isolate these specific groups of metabolites from highly complex samples like plasma or urine. xiamenbiotime.comresearchgate.net This targeted enrichment facilitates their identification and quantification, which is essential for discovering biomarkers and understanding metabolic pathways.

Key Research Findings:

Selective Separation: BAC has been established as a unique and effective method for the selective separation of cis-diol-containing biomolecules, which are key targets in metabolomics research. xiamenbiotime.comresearchgate.net

Broad-Spectrum Utility: Boronate affinity materials have found increasing use in metabolomics due to their broad-spectrum selectivity for important biological compounds like nucleosides, saccharides, and catecholamines. acs.org

Compatibility with Mass Spectrometry: The capture and release mechanism of BAC is highly compatible with mass spectrometry, making it a valuable sample preparation technique for advanced metabolomic analyses. acs.org

| Target Metabolite Class | Analytical Approach | Significance | Reference |

|---|---|---|---|

| Ribonucleosides | Boronate Affinity Chromatography (BAC) | Enables separation and enrichment from complex biological fluids for downstream analysis. | xiamenbiotime.com |

| Saccharides | BAC | Allows for the isolation of various sugars for metabolic profiling. | acs.org |

| Catecholamines | BAC | Provides a method for selectively capturing key neurotransmitters and hormones. | xiamenbiotime.com |

Future Directions and Emerging Research Avenues

Novel Catalytic Transformations

The utility of 2,6-diisopropylphenylboronic acid as a reactant and catalyst is an expanding field of study. While its role in Suzuki-Miyaura cross-coupling reactions is well-established, new catalytic applications are continuously being explored.

The steric hindrance provided by the two ortho-isopropyl groups enhances the stability of the boronic acid against common degradation pathways like protodeboronation and oxidation. This stability makes it a valuable building block in the synthesis of complex molecules. For instance, it is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to produce biaryl and heterobiaryl structures. The steric bulk of the compound can enhance selectivity in these coupling reactions with aryl halides or triflates.

Beyond its role as a coupling partner, this compound is utilized in the preparation of boralumoxanes. sigmaaldrich.com These compounds, formed by the reaction of the boronic acid with organoaluminum reagents, have shown potential as activators for zirconocene (B1252598) catalysts in ethylene (B1197577) polymerization. sigmaaldrich.com

Furthermore, boronic acids are emerging as a class of reaction catalysts themselves. rsc.orgscilit.com Boronic acid catalysis can activate hydroxyl groups, facilitating their direct transformation into other functional groups under mild conditions. rsc.org This approach offers a more atom-economical alternative to traditional methods that require stoichiometric activation. rsc.org Research in this area is focused on expanding the scope of boronic acid-catalyzed reactions, including dehydrative condensations and Friedel-Crafts-type reactions. rsc.orgnih.gov

| Catalytic Application | Description | Key Feature of this compound |

| Suzuki-Miyaura Cross-Coupling | A palladium-catalyzed reaction to form carbon-carbon bonds, creating biaryl and heterobiaryl structures. | The steric bulk from the isopropyl groups enhances selectivity in the coupling process. |

| Zirconocene Catalyst Activation | Reacts with aluminum alkyls to form boralumoxanes, which act as co-catalysts in ethylene polymerization. sigmaaldrich.com | Its defined structure and stability make it a useful model for studying cocatalyst design. |

| Enzyme Inhibitor Synthesis | Used as a reactant to synthesize potent inhibitors of enzymes like dihydrofolate reductase. sigmaaldrich.com | The boronic acid moiety can interact with active sites of enzymes. researchgate.net |

Advanced Materials Science Applications

The unique properties of this compound make it a valuable component in the design of advanced materials. Its incorporation into polymers can lead to materials with tunable properties and responsiveness to external stimuli.

Phenylboronic acid-containing polymers have garnered significant attention for their potential in creating "smart" materials. nih.gov These polymers can interact with diols, forming reversible covalent bonds. nih.gov This dynamic bonding is fundamental to their use in various biomedical applications. nih.gov The pH-sensitive nature of the boronate ester linkage also contributes to their stimuli-responsive behavior. nih.gov

In the context of this compound specifically, its use in the formation of boralumoxanes for polymerization highlights its role in materials synthesis. The resulting polymers may exhibit enhanced thermal and mechanical properties. Further research is focused on exploring the synthesis of novel polymers incorporating this sterically hindered boronic acid to create materials for applications such as organic electronics and high-performance plastics. bldpharm.com

| Material Application | Description | Relevant Properties |

| Polymer Synthesis | Used in the production of polymers through catalytic processes. | The steric hindrance can influence polymer architecture and properties. |

| Stimuli-Responsive Materials | Phenylboronic acid polymers can respond to changes in pH and the presence of diols. nih.gov | Reversible covalent bonding with diols and pH-sensitive boronate esters. nih.gov |

Biomedical and Pharmaceutical Applications

Boronic acids and their derivatives are of growing importance in medicinal chemistry and biomedical engineering. researchgate.netnih.gov this compound is no exception, with research pointing towards its potential in drug discovery and the development of novel biomaterials.

This compound has been used to synthesize potent inhibitors of enzymes such as dihydrofolate reductase (DHFR), a key target in the study of parasitic diseases like cryptosporidiosis. sigmaaldrich.com The boronic acid functional group can act as a transition-state analog, binding to the active site of target enzymes. researchgate.net

Phenylboronic acid-containing polymers are being extensively investigated for a range of biomedical applications. researchgate.netnih.gov These include:

Drug delivery systems: The ability of boronic acids to bind with diols present in many biomolecules can be harnessed to create targeted and controlled-release drug delivery vehicles. nih.govresearchgate.net

Tissue engineering scaffolds: The dynamic nature of boronate ester bonds can be used to create self-healing and injectable hydrogels for tissue regeneration. nih.gov

Biomolecule sensing platforms: The interaction with saccharides makes these polymers suitable for developing sensors for glucose and other important biomolecules. researchgate.netresearchgate.net

The development of new boronic acid-based drugs and biomaterials is an active area of research, with a focus on improving selectivity and efficacy. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions. soton.ac.ukacs.org While specific applications of AI to this compound are not yet widely reported, the broader trends in computational chemistry are highly relevant to its future development.

AI and ML can be applied to:

Predicting reaction outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations, including Suzuki-Miyaura couplings involving sterically hindered boronic acids. youtube.com

Optimizing reaction conditions: Bayesian optimization and other algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature) to find the optimal conditions with a minimal number of experiments. youtube.com

Designing novel molecules: Generative models can be used to design new molecules with desired properties, such as improved catalytic activity or specific biological targets. nih.gov

The integration of AI and ML with high-throughput experimentation holds the promise of significantly accelerating the discovery of new applications for this compound and other valuable chemical compounds. soton.ac.uk

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. rsc.org Research into the synthesis and application of this compound is reflecting this trend.

Efforts are being made to develop more environmentally friendly methods for the synthesis of arylboronic acids and their derivatives. rsc.org This includes the development of one-pot borylation/Suzuki-Miyaura coupling reactions that reduce the number of purification steps and minimize solvent use. rsc.org

| Green Chemistry Approach | Description | Potential Benefit |

| One-Pot Reactions | Combining multiple reaction steps, such as borylation and cross-coupling, into a single pot. rsc.org | Reduces waste from purification steps and minimizes solvent usage. rsc.org |

| Catalyst-Free Transformations | Developing reactions that proceed without the need for a metal catalyst, such as the hydroxylation of arylboronic acids. researchgate.net | Avoids the use of expensive and potentially toxic transition metals. researchgate.net |

| Solid-Supported Catalysts | Immobilizing the boronic acid catalyst on a solid support. rsc.org | Allows for easy recovery and reuse of the catalyst, improving sustainability. rsc.org |

Q & A

Q. How is 2,6-Diisopropylphenylboronic acid synthesized and purified for laboratory use?

Methodological Answer:

- Synthesis : Common methods include palladium-catalyzed cross-coupling reactions or direct boronation of 2,6-diisopropylbenzene derivatives. For example, aryl halides may react with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere) using Pd(dppf)Cl₂ as a catalyst .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) are standard techniques. Purity (>97%) is verified via HPLC or NMR .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., isopropyl groups at the 2,6-positions). Boronic acid protons typically appear as broad singlets near δ 7.5 ppm .

- X-ray Diffraction (XRD) : Determines molecular geometry and bond angles, confirming steric hindrance from isopropyl groups .

- Infrared (IR) Spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) and C-H bending of aromatic/isopropyl groups are key markers .

Q. What are the recommended protocols for safe handling and storage in research settings?

Methodological Answer:

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis of the boronic acid group .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Mechanism : The boronic acid undergoes transmetalation with a palladium catalyst (e.g., Pd(PPh₃)₄), forming a Pd-aryl intermediate. Steric hindrance from the isopropyl groups slows oxidative addition but enhances selectivity for electron-deficient aryl halides .

- Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to accelerate transmetalation. Base selection (e.g., K₂CO₃) is critical for deprotonation .

Q. How can computational methods (e.g., DFT/B3LYP) predict the electronic and steric effects of this compound?

Methodological Answer:

- DFT Studies : B3LYP/6-31G(d,p) basis sets calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. Steric maps visualize spatial hindrance from isopropyl groups, correlating with experimental reactivity trends .

- Applications : Predict regioselectivity in catalytic cycles or design derivatives with tailored electronic properties .

Q. How do solvent polarity and coordinating ability influence the reactivity of this compound in organometallic reactions?

Methodological Answer:

-

Solvent Effects :

Solvent Effect on Reactivity THF Enhances Pd complex solubility but slows transmetalation DMSO Stabilizes boronate intermediates via coordination to boron Toluene Minimizes side reactions but requires higher temperatures -

Method : Use kinetic studies (e.g., variable-temperature NMR) to monitor reaction progress in different solvents .

Q. How can researchers address contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer:

- Root Cause Analysis : Compare reaction conditions (e.g., catalyst loading, base, solvent purity). For example, trace water in solvents may hydrolyze boronic acids, reducing yields .

- Validation : Reproduce experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere) and quantify byproducts via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.